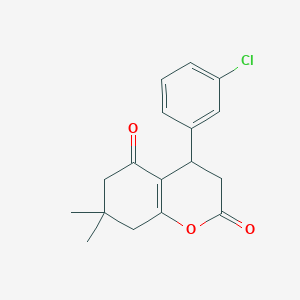![molecular formula C24H30N6O2 B15004609 N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide](/img/structure/B15004609.png)
N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide is a complex organic compound that features a unique structure combining adamantane, oxadiazole, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a propyl chain.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The adamantane derivative is coupled with the oxadiazole and benzodiazole intermediates under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions may target the oxadiazole and benzodiazole rings.
Substitution: Substitution reactions can occur at various positions on the benzodiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the adamantane moiety.
Reduction Products: Reduced forms of the oxadiazole and benzodiazole rings.
Substitution Products: Substituted benzodiazole derivatives.
Scientific Research Applications
N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
- **N-[1-(Adamantan-1-YL)ethyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide
- **N-[1-(Adamantan-1-YL)methyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide
Uniqueness: N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide stands out due to its specific combination of structural features, which may confer unique biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H30N6O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H30N6O2/c1-2-19(24-10-14-7-15(11-24)9-16(8-14)12-24)27-20(31)13-30-18-6-4-3-5-17(18)26-23(30)21-22(25)29-32-28-21/h3-6,14-16,19H,2,7-13H2,1H3,(H2,25,29)(H,27,31) |
InChI Key |
PTDDQCSFYNIEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C5=CC=CC=C5N=C4C6=NON=C6N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-fluorophenyl)(7-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)methanone](/img/structure/B15004527.png)

![3-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B15004538.png)
![N-{5-chloro-2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B15004539.png)
![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B15004545.png)
![Ethyl 4-({[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004547.png)
![(1E)-1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B15004554.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B15004560.png)
![3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B15004562.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B15004567.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004572.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B15004581.png)
![N-{4-[N-(3-fluorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B15004586.png)
![2'-amino-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004600.png)
